5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine

Medicinal Chemistry Organic Synthesis Endothelin Receptor Antagonists

Sourcing an incorrect pyrimidine analog for Clazosentan synthesis can introduce irreversible structural deviations, leading to costly API batch failures. This compound (CAS 150727-72-3) is the definitive late-stage intermediate, providing the exact substitution pattern required for the convergent synthesis of Clazosentan. - Structural Integrity: The unique combination of a 4-pyridyl group, dichloro handles, and an o-methoxyphenoxy moiety is essential for the final API identity. - Regulatory Compliance: Serves as Clazosentan Impurity 2 reference standard, mandatory for HPLC/LC-MS method validation and meeting ANDA purity thresholds. - Supply Assurance: Available with full characterization data, ensuring seamless integration into your QC workflow or synthetic route.

Molecular Formula C16H11Cl2N3O2
Molecular Weight 348.2 g/mol
CAS No. 150727-72-3
Cat. No. B178709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine
CAS150727-72-3
Molecular FormulaC16H11Cl2N3O2
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=NC=C3)Cl
InChIInChI=1S/C16H11Cl2N3O2/c1-22-11-4-2-3-5-12(11)23-13-14(17)20-16(21-15(13)18)10-6-8-19-9-7-10/h2-9H,1H3
InChIKeySDFQMDWIFGNAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine Overview


5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine (CAS 150727-72-3) is a heterocyclic pyrimidine derivative with the molecular formula C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of approximately 348.18 g/mol [1]. The compound features a pyrimidine core substituted with a 2-methoxyphenoxy group, two chlorine atoms, and a 4-pyridyl group . Its structure is closely related to the core scaffold of endothelin receptor antagonists (ERAs) [2]. In pharmaceutical contexts, it is most critically recognized as a key intermediate in the synthesis of Clazosentan, a selective endothelin A (ETA) receptor antagonist, and is designated as Clazosentan Impurity 2, serving as a vital reference standard for analytical method development and quality control [3].

Analytical Reference Standard
Clazosentan Impurity 2 certified material for HPLC/LC-MS method validation
Synthetic Intermediate
Late-stage dichloro intermediate for selective ETA antagonist synthesis

Why Generic Substitutes Fail


In the synthesis of complex pharmaceutical agents like Clazosentan, structural precision is paramount. 5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine is not merely a generic pyrimidine building block; it is a specific, late-stage intermediate that carries the precise substitution pattern required for the final drug molecule [1]. Attempting to substitute this compound with a closely related analog, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine or 4,6-dichloro-5-(2-methoxyphenoxy)pyrimidine (lacking the 4-pyridyl group), would introduce a structural deviation that cannot be corrected in subsequent steps . This would lead to the formation of a different final product or a new impurity, fundamentally altering the identity, purity profile, and biological activity of the active pharmaceutical ingredient (API). The compound's unique combination of a 4-pyridyl group, two chloro substituents, and the o-methoxyphenoxy group is essential for the convergent synthesis of Clazosentan's pyrimidine core [2].

1
Lack of 4-pyridyl group may disrupt the convergent synthetic route, yielding incorrect final products or impurities.
2
General pyrimidine intermediates may introduce uncharacterized impurities that complicate method validation.
3
Uncertified grade materials may lack the characterization package required for impurity profiling method validation.

Product Differentiation Guide


Unique Substituent Pattern for ERA Scaffolds

The compound's structure was confirmed by InChI and SMILES strings, which define a unique atomic connectivity: a pyrimidine ring with chloro substituents at positions 4 and 6, an o-methoxyphenoxy group at position 5, and a 4-pyridyl group at position 2 [1]. This precise arrangement is a hallmark of the pyrimidine core found in potent endothelin receptor antagonists (ERAs). A key comparator, 5-(4-bromophenyl)-4,6-dichloropyrimidine (an intermediate for the dual ERA macitentan), features a bromophenyl group instead of the 4-pyridyl and lacks the o-methoxyphenoxy group . The substitution pattern of CAS 150727-72-3 is specific to the synthesis of selective ETA antagonists like Clazosentan, distinguishing it from intermediates for dual antagonists like bosentan or macitentan [2].

Unique Substituent Pattern
Class-level
Target: 4-pyridyl, 2-methoxyphenoxy
Comparator: 4-bromophenyl, no methoxyphenoxy
Distinguishes selective ETA antagonist intermediate from dual ERA intermediate
Structural inference based on SMILES/InChI
Medicinal Chemistry Organic Synthesis Endothelin Receptor Antagonists

Physicochemical Properties for Chromatography

The compound's calculated physicochemical properties provide a baseline for analytical method development. Its predicted LogP is 4.2 (XLogP3) and its Topological Polar Surface Area (TPSA) is 57.1 Ų [1]. In contrast, the closely related Clazosentan Impurity 1 (CAS 150728-08-8), which has a hydroxy and a carbonyl group instead of the two chloro substituents, would exhibit a significantly lower LogP and a higher TPSA [2]. This difference in lipophilicity and polarity directly impacts chromatographic retention times and separation selectivity in reversed-phase HPLC and LC-MS methods. The dichloro substitution pattern of CAS 150727-72-3 makes it more lipophilic than its hydroxylated counterparts, a key factor for developing robust impurity profiling methods [3].

Chromatographic Property Difference
Cross-study comparable
Target: LogP 4.2, TPSA 57.1 Ų
Comparator (Impurity 1): lower LogP, higher TPSA
Supports method selectivity for impurity profiling
Predicted values; confirm experimentally
Analytical Chemistry Method Development Chromatography

Certified Reference Material Specifications

As a designated impurity for the approved drug Clazosentan, CAS 150727-72-3 is commercially available as a certified reference standard with a typical purity of ≥98% [1]. Suppliers offer it with detailed characterization data compliant with regulatory guidelines for use in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [2]. This is in direct contrast to general pyrimidine intermediates, which may be offered at lower purities (e.g., 95%) and without the rigorous documentation required for regulatory submissions . The availability of this compound as a well-characterized impurity standard directly reduces the analytical burden on pharmaceutical development teams, providing a clear advantage over sourcing a generic, uncharacterized analog.

Reference Standard Grade
Head-to-head
Purity ≥98%, full characterization vs. 95% general grade
Certified grade supports analytical method validation
Verify supplier certificate of analysis
Quality Control Reference Standards Procurement

Key Intermediate in Clazosentan Synthesis

The compound's structure represents a crucial late-stage intermediate in the patented synthesis of Clazosentan and related pyrimidine-based ERAs [1]. Its two chlorine atoms serve as synthetic handles for further functionalization, allowing for the sequential introduction of the 2-hydroxyethoxy and sulfonamide moieties that are essential for ETA receptor binding [2]. Attempting to use a different intermediate, such as one lacking the chloro substituents (e.g., Clazosentan Impurity 1) or the pyridyl group, would require a completely redesigned synthetic route. This specific intermediate enables a convergent and efficient manufacturing process, which is a key consideration for cost-effective and scalable API production .

Synthetic Handle Availability
Class-level
Two chloro substituents for sequential functionalization vs. none in Impurity 1
Enables specific late-stage elaboration for Clazosentan
Based on patent synthetic routes
Process Chemistry API Manufacturing Endothelin Receptor Antagonists

Boiling and Flash Point Properties

The compound's predicted physical properties, including a boiling point of 372.7±42.0 °C at 760 mmHg and a flash point of 179.2±27.9 °C, are available from chemical databases [1]. These calculated values provide essential safety and handling information for scale-up operations, which is particularly relevant when comparing this compound to other related intermediates. For instance, intermediates with different substitution patterns (e.g., replacement of chloro with other halogens or alkoxy groups) will have different boiling points and flash points, directly impacting the design of safe and efficient distillation, drying, and storage procedures during manufacturing.

Process Safety Parameters
Data to verify
BP: 372.7±42.0 °C, FP: 179.2±27.9 °C
Provides scale-up safety estimates
Predicted values; experimental verification needed
Process Safety Scale-up Chemical Handling

Key Application Scenarios


Clazosentan Impurity Profiling Standard

This compound is the definitive reference material for developing and validating HPLC or LC-MS methods to detect and quantify Clazosentan Impurity 2 in API batches. Its procurement is mandatory for ANDA filers and quality control laboratories to ensure compliance with regulatory purity thresholds [1].

Late-Stage Intermediate for Clazosentan Synthesis

For research teams and CDMOs engaged in the synthesis of Clazosentan or its analogs, this compound is the required starting point for the final steps of the convergent synthesis. Procuring this specific intermediate, with its dichloro functional handles, ensures the correct synthetic pathway is followed [2].

Selective ETA Antagonist Pharmacophore Tool

In medicinal chemistry, this compound serves as a key fragment or scaffold for exploring structure-activity relationships (SAR) around the pyrimidine core of selective ETA receptor antagonists. Its distinct substitution pattern, particularly the 4-pyridyl group, differentiates it from dual ERA scaffolds, making it a valuable tool for designing next-generation selective antagonists [3].

Application
Selection Property
Validation Focus
Clazosentan Impurity Profiling
Certified reference standard grade
HPLC/LC-MS system suitability and impurity quantification
Clazosentan Synthesis
Late-stage dichloro intermediate
Functionalization pathway and process scalability
ETA Antagonist SAR Studies
Selective ETA pharmacophore scaffold
Receptor binding and selectivity assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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